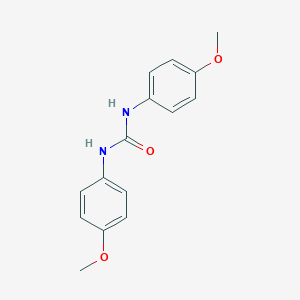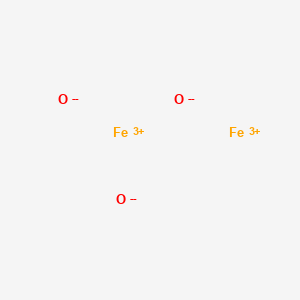
Hematite
Descripción general
Descripción
Hematite, known chemically as α-Fe2O3, is a form of iron oxide and is a principal component of rust and iron ore. It has attracted interest due to its widespread applications, including photocatalysis, magnetic storage, and as pigments due to its stability, non-toxicity, and environmental friendliness.
Synthesis Analysis
Researchers have developed various methods to synthesize this compound with controlled morphologies and enhanced properties. For instance, Ding et al. (2016) reported the synthesis of this compound crystals through a very facile one-pot hydrothermal method without any additive, showcasing excellent photodegradation performance due to the high-index {2-15} facets (Ding et al., 2016). Other methods include hydrothermal synthesis for producing nanoparticles with specific magnetic properties (Tadić et al., 2014) and green synthesis routes utilizing plant extracts (Asoufi et al., 2018).
Molecular Structure Analysis
The molecular structure of this compound, primarily hexagonal, contributes significantly to its magnetic and photocatalytic activities. The size, shape, and crystallinity of this compound nanoparticles can be tailored through the synthesis process, affecting their physical and chemical properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, particularly in photocatalytic processes for the degradation of pollutants under visible light. The high-index facets of synthesized this compound crystals have been found to enhance photocatalytic activity significantly due to their unique electronic structures and low unoccupied molecular orbital (LUMO) levels.
Physical Properties Analysis
This compound nanoparticles exhibit diverse physical properties, including magnetic behavior, which can be superparamagnetic at nanoscale dimensions. The study by Tadić et al. (2014) showed the synthesis of superparamagnetic this compound nanoparticles, which did not exhibit the Morin transition, indicative of their suitability for applications in spintronics and biomedicine (Tadić et al., 2014).
Chemical Properties Analysis
The chemical stability of this compound, along with its environmental friendliness and non-toxicity, makes it an excellent candidate for various applications, including wastewater treatment and the removal of pollutants. Kefeni et al. (2018) highlighted the synthesis of this compound nanoparticles for acid mine drainage treatment, demonstrating their high metal removal capacity and non-toxicity, promising for large-scale environmental applications (Kefeni et al., 2018).
Aplicaciones Científicas De Investigación
Nanomateriales Avanzados
La hematita, uno de los compuestos más químicamente estables basados en el elemento de metal de transición hierro, tiene ricas propiedades fisicoquímicas, abundancia y baja toxicidad . Se han desarrollado nanomateriales avanzados de hematita para aplicaciones en campos de vanguardia . La relación entre la modulación de la estructura electrónica inducida por la composición/nanoestructura y el rendimiento práctico es un foco clave en este campo .
Microparticulas Magneticas de Hematita
Las microparticulas de hematita se están convirtiendo en componentes cada vez más importantes en el campo de la materia blanda . La notable combinación de propiedades magnéticas y fotocatalíticas que las caracterizan, junto con la variedad de formas uniformes y monodispersas en las que se pueden sintetizar, las convierte en un sistema modelo coloidal único .
Extracción de Hierro
El hierro extraído de la hematita se utiliza en la producción de acero, transporte, construcción y diversas aplicaciones industriales . Este uso práctico de la hematita se debe a su abundancia y estabilidad química .
Propiedad Fotocatalítica
La propiedad fotocatalítica de la hematita es otra aplicación significativa. La síntesis, caracterización y propiedad fotocatalítica de la hematita nanoestructurada ha sido un tema de interés en la investigación reciente .
Generación de Hidrógeno
La hematita nanoestructurada se ha utilizado para la generación de hidrógeno impulsada por energía solar . Esta aplicación aprovecha las propiedades fotocatalíticas de la hematita
Mecanismo De Acción
Target of Action
Hematite, also known as α-Fe2O3, is a common iron oxide compound . It primarily targets the photoelectrochemical (PEC) water splitting process due to its abundance, stability in an aqueous environment, favorable optical bandgap, and position of the electronic valence band . It also targets the iron (III) reduction process .
Mode of Action
This compound interacts with its targets through oxidation and reduction reactions. In the PEC water splitting process, this compound acts as a photoanode, absorbing light and generating photo-excited electrons . These electrons are then used to drive the water splitting reaction. In the iron (III) reduction process, this compound facilitates the anaerobic oxidation of ammonia, a process known as Feammox .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PEC water splitting process. This process involves the conversion of water into hydrogen and oxygen using light energy . This compound also affects the Feammox process, where ammonia is oxidized under anaerobic conditions with iron (III) acting as the electron acceptor .
Pharmacokinetics
This compound nanoparticles have been tailored in ellipsoidal and spherical shapes for efficient drug encapsulation and release . These nanoparticles exhibit excellent biocompatibility and have shown potential for enhanced cellular uptake .
Result of Action
The action of this compound results in the splitting of water into hydrogen and oxygen in the PEC process . In the Feammox process, the action of this compound leads to the oxidation of ammonia, resulting in enhanced nitrogen removal . When used in drug delivery systems, this compound nanoparticles can enhance the therapeutic efficacy of drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of water. Light is essential for the PEC water splitting process, while water plays a crucial role in both the PEC and Feammox processes . The action of this compound is also influenced by the presence of other substances, such as ammonia in the Feammox process .
Direcciones Futuras
Advanced hematite materials have been developed for applications in some cutting-edge fields . The understanding of the rationales and methodologies of α-Fe 2 O 3 materials may also offer deep insights into both fundamental investigations and practical applications of other functional materials based on transition metal elements . Another study discusses the magnetic and color reflectance properties of this compound, which is environmentally important and responsible for magnetic signals .
Propiedades
IUPAC Name |
iron(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Fe.3O/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKBJVNGSGBSGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe2O3 | |
| Record name | iron oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hematite (Fe2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Insol in water; sol in hydrochloric acid, sulfuric acid; slightly sol in nitric acid | |
| Record name | HEMATITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.25 | |
| Record name | HEMATITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brilliant black to blackish red or brick red mineral, brown to cherry red streak and metallic to dull luster /Hematite, red/, Red-brown hexagonal crystals | |
CAS RN |
1317-60-8, 1309-37-1 | |
| Record name | Hematite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hematite (Fe2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hematite (Fe2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXIDE RED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K09F3G675 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEMATITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1565 °C | |
| Record name | HEMATITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2964 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the chemical formula and molecular weight of hematite?
A1: this compound, also known as α-Fe2O3, has a molecular formula of Fe2O3 and a molecular weight of 159.69 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Various spectroscopic techniques prove helpful in characterizing this compound. These include:
- Diffuse Reflectance Spectroscopy (DRS): DRS, particularly its first and second derivative curves of the Kubelka-Munk remission functions, helps identify and quantify this compound and goethite in soil samples. It can differentiate relative content within a profile, reveal the proportions of goethite and this compound, and provide insights into the degree of aluminum substitution. []
- X-ray fluorescence (XRF): This technique is used to quantify the elemental composition of this compound-containing samples, including the content of iron and other elements. []
- Electron Probe Microanalysis (EPMA): This method provides high-resolution elemental analysis of this compound, allowing for the determination of major and trace element concentrations. []
- Micro-Raman Spectroscopy: This technique aids in identifying this compound based on its unique vibrational modes. It can also provide information on the crystallinity and structural disorder within the this compound lattice. []
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and chemical bonds present in this compound. It can also be used to study the adsorption of molecules on the this compound surface. [, ]
- X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can determine the oxidation state of iron in this compound, differentiate between different iron oxide phases, and analyze the chemical composition of surface layers. []
Q3: How does the color of this compound change with temperature?
A3: [] Research shows that the characteristic red color of this compound darkens with increasing temperature, eventually turning black at high temperatures (around 800°C). This change is attributed to changes in the band gap absorption edges of this compound, a semiconductor, as described by the Urbach rule. This temperature-dependent color change has implications for understanding natural phenomena like volcanic eruptions.
Q4: How does particle size influence the spectral properties of this compound?
A4: [] The size of this compound particles significantly affects their spectral properties, particularly in the infrared region. For example, fine-grained red this compound, often found in Martian dust, exhibits different spectral features compared to coarse-grained grey this compound, which is indicative of past water activity.
Q5: What is the role of this compound in contaminant attenuation at mine tailings?
A5: [] this compound plays a crucial role in immobilizing contaminants in mine tailings, particularly in humid climates. Studies on mine tailings in Zambia and Namibia reveal that secondary this compound formation can effectively sequester contaminants like arsenic, copper, zinc, and lead, reducing their leaching into the surrounding environment.
Q6: How does this compound contribute to the understanding of Martian geology?
A6: [, , , ] The discovery of this compound on Mars, particularly the gray crystalline form in Sinus Meridiani, has significant implications for understanding the planet's geological history and the potential for past liquid water. The presence of this compound spherules, similar to those found in specific terrestrial environments, further strengthens the hypothesis of past aqueous processes on Mars. Analysis of these spherules, combined with insights from their terrestrial counterparts, provides valuable clues about the ancient Martian environment.
Q7: What are the applications of this compound nanoparticles in agriculture?
A7: [] Recent studies have explored the use of this compound nanoparticles as a potential substitute for ferrous sulfate in providing iron to plants. The results indicate that foliar spraying of this compound nanoparticles can be as effective as ferrous sulfate in enhancing wheat yield and protein characteristics. This finding suggests a promising alternative for iron fertilization in agriculture.
Q8: How does aluminum doping affect the morphology of this compound nanoparticles?
A8: [] Aluminum doping plays a crucial role in influencing the morphology of this compound nanoparticles during hydrothermal synthesis. Computational studies, validated by experimental observations, indicate that aluminum preferentially segregates on the (001) surface of this compound. This segregation, coupled with the use of ethanol as a capping agent, promotes the formation of nanoplates with a dominant (001) surface, which exhibits high activity in various catalytic applications.
Q9: How can the photoelectrochemical performance of this compound be enhanced for solar water splitting?
A9: Several strategies can be employed to enhance the photoelectrochemical performance of this compound for solar water splitting:
- Oxygen-Deficient Atmosphere Treatment: Annealing this compound films in an oxygen-deficient atmosphere during synthesis can significantly enhance their photoelectrochemical performance. [] This treatment improves the catalytic activity of this compound for water oxidation, leading to a more efficient this compound-electrolyte interface.
- Foreign In3+ Ion Treatment: Treating this compound nanosheets with In3+ ions during solvothermal synthesis can significantly boost their photoelectrochemical properties for water splitting. [] While In3+ ions do not dope into the this compound lattice, this treatment increases active surface area, promotes higher light absorption, and enhances charge carrier density and separation efficiency.
- TiO2 Surface Treatment: Coating this compound nanorods with a thin layer of TiO2 using atomic layer deposition (ALD) and subsequent annealing at high temperatures significantly improves their photoelectrochemical water oxidation performance. [] This enhancement is attributed to increased surface states at the this compound surface, leading to better charge separation, reduced electron-hole recombination, and improved photocurrent.
Q10: What is a key challenge in using this compound for electrolytic iron production and how is it being addressed?
A10: [] A major challenge in electrolytic iron production using this compound is the poorly understood adsorption process of this compound particles onto the steel electrode. Researchers are developing quantitative methods to measure this adsorption, aiming to optimize the process and improve the efficiency of iron production.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





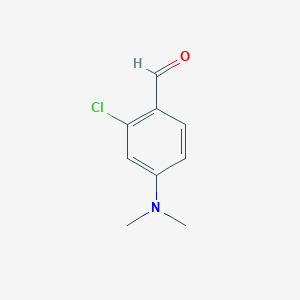

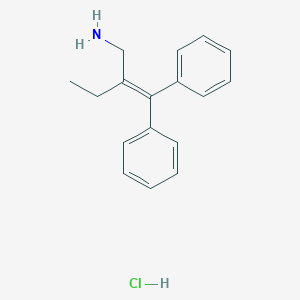
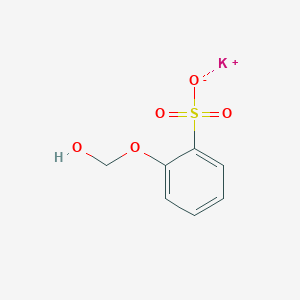
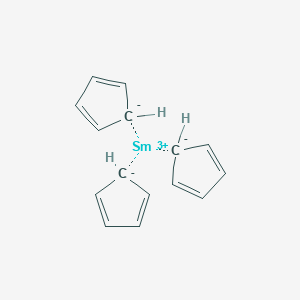

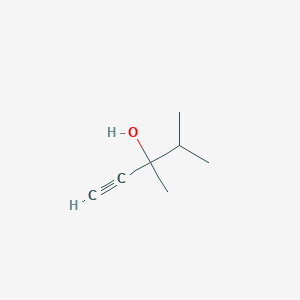

![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)


